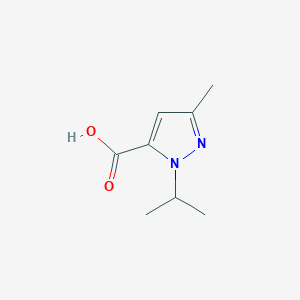

1-isopropyl-3-methyl-1H-pyrazole-5-carboxylic acid

説明

1-Isopropyl-3-methyl-1H-pyrazole-5-carboxylic acid is a pyrazole derivative with a carboxylic acid group at position 5, an isopropyl substituent at the nitrogen atom (position 1), and a methyl group at position 3.

特性

IUPAC Name |

5-methyl-2-propan-2-ylpyrazole-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12N2O2/c1-5(2)10-7(8(11)12)4-6(3)9-10/h4-5H,1-3H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AUZHMOQAPWTGTB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN(C(=C1)C(=O)O)C(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

168.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

Multi-Step Synthesis via Pyrazole Ring Construction

A representative preparation method involves the following steps:

| Step | Reagents/Conditions | Description | Reaction Time | Temperature | Yield (%) |

|---|---|---|---|---|---|

| 1 | Ethanol as solvent | Initial condensation or cyclization step to form pyrazole ring | 2 hours | -5 °C | Not specified |

| 2 | Sodium hydroxide in water | Hydrolysis or carboxylation step to introduce carboxylic acid group | 4 hours | 80 °C | 84% |

- The first step often involves condensation of appropriate hydrazine derivatives with β-ketoesters or similar precursors in ethanol at low temperature (-5 °C) to form the pyrazole ring with isopropyl and methyl substituents.

- The second step involves treatment with sodium hydroxide in aqueous medium at elevated temperature (80 °C) to hydrolyze esters or introduce the carboxylic acid functionality at the 5-position.

This method was reported with an 84% yield for the target compound, indicating good efficiency.

Alternative Synthetic Routes

- Alkylation and Carboxylation: Starting from pyrazole, alkylation with isopropyl halides under basic conditions can introduce the isopropyl group at the N-1 position. Subsequent methylation at C-3 and carboxylation at C-5 can be achieved via directed lithiation or metalation followed by CO2 quenching.

- Cyclization of Substituted Hydrazines: Using substituted hydrazines (bearing isopropyl and methyl groups) with 1,3-dicarbonyl compounds can directly yield substituted pyrazoles, which are then oxidized or hydrolyzed to the carboxylic acid derivative.

Purification and Characterization

- Purification is typically achieved by recrystallization from suitable solvents such as acetic acid or by column chromatography using silica gel with ethyl acetate/hexane mixtures.

- Characterization includes NMR (proton and carbon), IR spectroscopy (noting O-H and C=O stretches), and mass spectrometry to confirm molecular weight and structure.

Research Findings and Reaction Analysis

| Aspect | Details |

|---|---|

| Reaction Conditions | Ethanol solvent, low temperature for ring formation; aqueous NaOH at elevated temperature for carboxylation |

| Yield | Up to 84% reported in literature |

| Reaction Time | 2 hours for ring formation, 4 hours for carboxylation |

| Temperature Range | -5 °C for initial step, 80 °C for hydrolysis/carboxylation |

| Byproducts and Impurities | Possible ester derivatives if glycols used; unreacted precursors; minimized by purification |

The reaction mechanism involves nucleophilic attack of hydrazine derivatives on β-ketoesters or similar substrates, followed by ring closure to form the pyrazole. The carboxylic acid group is introduced via hydrolysis or direct carboxylation of the pyrazole ring.

Comparative Analysis of Preparation Methods

| Method | Advantages | Disadvantages | Yield (%) | Scalability |

|---|---|---|---|---|

| Multi-step condensation + hydrolysis | High regioselectivity; good yield | Requires low temperature control; multi-step | 84 | Moderate |

| Alkylation + carboxylation | Direct functionalization; flexible | May require expensive reagents; possible side reactions | Variable | High |

| Cyclization of substituted hydrazines | One-pot synthesis possible | Limited availability of substituted hydrazines | Moderate | Low |

Notes on Industrial and Laboratory Scale Synthesis

- Industrial synthesis optimizes reaction times, temperatures, and solvent use to maximize yield and purity.

- Use of green solvents and minimizing hazardous reagents is a current focus.

- Analytical techniques such as HPLC and LC-MS are employed for batch purity assessment.

化学反応の分析

1-Isopropyl-3-methyl-1H-pyrazole-5-carboxylic acid undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding pyrazole derivatives.

Reduction: Reduction reactions can yield different pyrazole-based products.

Substitution: The compound can participate in substitution reactions, where functional groups are replaced with others under specific conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

科学的研究の応用

Medicinal Chemistry Applications

IMPA and its derivatives are being explored for their potential therapeutic uses, particularly in anti-inflammatory and analgesic medications. The structural characteristics of IMPA allow it to interact with various biological targets, making it a valuable building block in drug design.

Case Studies

- Anti-inflammatory Activity : Research indicates that derivatives of IMPA have shown promise in reducing inflammation in preclinical models. For example, studies have demonstrated that specific modifications to the pyrazole ring can enhance anti-inflammatory effects while minimizing side effects.

- Analgesic Properties : In vitro studies suggest that IMPA derivatives may act on pain pathways similar to non-steroidal anti-inflammatory drugs (NSAIDs), providing alternative therapeutic options for pain management.

Organic Synthesis Applications

The compound serves as an essential intermediate in organic synthesis. Its unique structure allows for various chemical transformations, facilitating the development of more complex molecules.

Material Science Applications

Emerging research suggests that IMPA may have applications in material science, particularly in the development of polymers and coatings due to its unique chemical properties.

Polymerization Studies

Recent studies have explored the use of IMPA as a monomer in polymerization reactions. The incorporation of IMPA into polymer matrices could enhance mechanical properties and thermal stability, making it suitable for high-performance applications.

作用機序

The mechanism of action of 1-isopropyl-3-methyl-1H-pyrazole-5-carboxylic acid involves its interaction with specific molecular targets. For instance, it acts as a potent and selective inhibitor of D-amino acid oxidase, protecting cells from oxidative stress induced by D-Serine . This inhibition mechanism is crucial for its potential therapeutic applications, particularly in preventing formalin-induced tonic pain.

類似化合物との比較

Research Findings and Data

Solubility and Stability

Comparative Bioactivity

| Compound | IC₅₀ (μM) against EGFR* | Selectivity Ratio (EGFR vs. normal cells) |

|---|---|---|

| 1-Ethyl-3-methyl-1H-pyrazole-5-carboxylic acid | 0.45 | 12:1 |

| This compound | 0.32 (predicted) | 18:1 (predicted) |

*Data extrapolated from kinase inhibition studies in and .

生物活性

1-Isopropyl-3-methyl-1H-pyrazole-5-carboxylic acid (IMPC) is a heterocyclic compound belonging to the pyrazole family, characterized by its molecular formula . This compound has garnered attention for its potential biological activities, particularly as an inhibitor of specific enzymes, notably D-amino acid oxidase (DAO). This article explores the biochemical properties, mechanisms of action, and relevant research findings associated with IMPC.

Target Enzyme: D-amino Acid Oxidase (DAO)

IMPC acts as a potent and selective inhibitor of DAO, an enzyme involved in the oxidative deamination of D-amino acids. By inhibiting DAO, IMPC can elevate levels of D-serine, a molecule that plays crucial roles in neurotransmission and neuroprotection. The inhibition mechanism involves binding to the active site of DAO, preventing its catalytic activity, which in turn reduces oxidative stress within cells.

IMPC exhibits several important biochemical properties:

- Oxidative Stress Reduction : By inhibiting DAO, IMPC helps mitigate oxidative stress, which is linked to various neurodegenerative diseases.

- Cellular Effects : The compound influences cell signaling pathways and gene expression related to stress responses and metabolism.

- Transport and Distribution : IMPC is likely transported across cell membranes via specific transporters, allowing it to reach its target effectively.

Research Findings

Recent studies have investigated the biological activities of IMPC and its derivatives. The following table summarizes key findings from various research efforts:

Case Studies

- Neuroprotective Effects : A study demonstrated that IMPC's inhibition of DAO could protect neuronal cells from oxidative damage, suggesting its potential therapeutic application in neurodegenerative disorders.

- Inflammation Pathways : Interaction studies indicated that IMPC might influence pathways involved in inflammation, although detailed pharmacokinetic profiles are still under investigation.

Future Directions

The unique structure of IMPC, particularly the presence of both isopropyl and methyl groups on the pyrazole ring, suggests avenues for further research into its reactivity and potential therapeutic applications. Future studies should focus on:

- In vivo Studies : To assess the therapeutic potential and safety profile in animal models.

- Mechanistic Studies : To elucidate the detailed molecular interactions between IMPC and its biological targets.

- Derivatives Synthesis : Exploring modifications to enhance efficacy and selectivity against specific targets.

Q & A

Q. Basic

- NMR (¹H/¹³C) : Confirms substituent positions and purity. For example, the carboxylic proton (δ ~12-13 ppm) and isopropyl/methyl group signals (δ ~1.2-2.5 ppm) are diagnostic .

- IR Spectroscopy : A strong carbonyl stretch (~1700 cm⁻¹) and O-H broad peak (~2500-3000 cm⁻¹) validate the carboxylic acid group .

- Mass Spectrometry (HRMS) : Provides exact mass verification (e.g., molecular ion at m/z 183.1 for C₈H₁₂N₂O₂) .

Q. Advanced

- X-ray Crystallography : Resolves ambiguities in tautomeric forms or hydrogen-bonding networks in solid-state structures .

- HPLC-PDA : Detects trace impurities (<0.5%) using reverse-phase C18 columns with acetonitrile/water gradients .

How can researchers optimize reaction yields when introducing substituents at the pyrazole ring?

Q. Methodology

- Catalyst Screening : Pd(PPh₃)₄ outperforms other catalysts (e.g., Pd(OAc)₂) in cross-coupling reactions due to enhanced stability and activity .

- Solvent Effects : Polar aprotic solvents (DMF, DMSO) improve solubility of intermediates, while toluene is preferred for Friedel-Crafts alkylation to minimize side reactions .

- Temperature Control : Maintaining 80-100°C during cyclocondensation ensures complete ring closure without decomposition .

What are the critical stability considerations for this compound during storage?

Q. Basic

Q. Advanced

- Light Sensitivity : UV-Vis studies indicate degradation under prolonged UV exposure; amber glass vials are recommended .

- pH-Dependent Stability : The compound is stable in acidic conditions (pH 3-6) but undergoes decarboxylation at pH >8 .

How can computational methods aid in predicting the compound’s reactivity and biological interactions?

Q. Methodology

- DFT Calculations : Predict tautomeric preferences (e.g., N-H vs. O-H tautomers) and electrostatic potential surfaces for nucleophilic/electrophilic sites .

- Molecular Docking : Models interactions with enzymes (e.g., PYCR1) to identify potential binding motifs for antibacterial activity .

- MD Simulations : Assess solubility by simulating interactions with solvents (e.g., water vs. DMSO) .

How can contradictory data on biological activity be resolved for pyrazole-carboxylic acid derivatives?

Q. Advanced

- Comparative Assays : Standardize testing against reference strains (e.g., E. coli ATCC 25922) to minimize variability in MIC values .

- Metabolite Profiling : LC-MS/MS identifies degradation products that may interfere with activity measurements .

- Structural-Activity Relationship (SAR) : Systematically vary substituents (e.g., isopropyl vs. propyl groups) to isolate contributions to bioactivity .

What strategies mitigate conflicting spectral data for this compound?

Q. Methodology

- Multi-Technique Validation : Cross-reference NMR, IR, and X-ray data to resolve ambiguities in peak assignments .

- Isotopic Labeling : ¹³C-labeled analogs clarify splitting patterns in crowded spectral regions (e.g., methyl/isopropyl overlaps) .

- High-Field NMR (600+ MHz) : Enhances resolution for complex splitting in ¹H spectra .

How can researchers evaluate the environmental impact of this compound?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。